molecular formula C9H8ClN3O2 B2406203 3-(1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride CAS No. 1311317-30-2

3-(1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride

Cat. No.: B2406203
CAS No.: 1311317-30-2
M. Wt: 225.63
InChI Key: UUPRLQSAVKSCAK-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-Triazol-1-yl)benzoic acid hydrochloride is a heterocyclic compound comprising a benzoic acid backbone substituted with a 1,2,4-triazole moiety at the 3-position, combined with a hydrochloric acid counterion. Its physical properties include a melting point of 262–268°C and a molecular weight of 189.17 g/mol (CAS RN 167626-64-4) .

Properties

IUPAC Name

3-(1,2,4-triazol-1-yl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2.ClH/c13-9(14)7-2-1-3-8(4-7)12-6-10-5-11-12;/h1-6H,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPRLQSAVKSCAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NC=N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311317-30-2
Record name 3-(1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride typically involves the reaction of 1H-1,2,4-triazole with a benzoic acid derivative under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the triazole ring, while substitution reactions can introduce different functional groups onto the benzoic acid moiety .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
One of the prominent applications of 3-(1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride is in the development of antimicrobial agents. Research has demonstrated that derivatives of triazole compounds exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, a study evaluated the antibacterial activity of synthesized triazole derivatives and found that certain compounds showed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 31.25 µg/ml .

Anticancer Properties
The compound has also been investigated for its potential anticancer properties. Triazole-containing compounds have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For example, triazole derivatives have been shown to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by disrupting their metabolic processes .

Agricultural Sciences

Fungicides
this compound exhibits fungicidal properties that make it a candidate for agricultural applications. Triazole fungicides are widely used in agriculture to control fungal diseases in crops. Research indicates that compounds with a triazole moiety can inhibit ergosterol biosynthesis in fungi, leading to cell membrane disruption and ultimately fungal death . This mechanism is critical for developing new fungicides that are effective against resistant fungal strains.

Materials Science

Polymer Chemistry
In materials science, this compound has been utilized as a building block for synthesizing novel polymers with enhanced properties. The incorporation of triazole units into polymer matrices can improve thermal stability and mechanical strength. Studies have reported on the synthesis of polymer blends incorporating triazole derivatives that exhibit improved resistance to thermal degradation compared to traditional polymers .

Case Studies

Study Findings Application
Antimicrobial Activity StudyDerivatives showed significant activity against E. coli and S. aureus (MIC = 31.25 µg/ml).Development of new antibacterial agents.
Anticancer ResearchInduced apoptosis in MCF-7 and A549 cell lines through signaling pathway modulation.Potential anticancer drug development.
Agricultural ApplicationEffective as a fungicide by inhibiting ergosterol biosynthesis in fungi.Use in crop protection against fungal diseases.
Polymer Synthesis StudyImproved thermal stability and mechanical properties of polymers with triazole units.Development of advanced materials for various applications.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. In the context of anticancer activity, the compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. This is achieved through the activation of specific signaling pathways that lead to programmed cell death . The triazole ring plays a crucial role in binding to the target enzymes, thereby inhibiting their activity and disrupting cellular processes .

Comparison with Similar Compounds

Positional Isomers: 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid

The 4-isomer of the compound, 4-(1H-1,2,4-triazol-1-yl)benzoic acid (CAS RN 162848-16-0), differs only in the substitution position of the triazole group (para vs. meta on the benzene ring). Key comparisons include:

Property 3-Isomer 4-Isomer
Melting Point (°C) 262–268 318–320
Coordination Chemistry Limited data Forms 3D frameworks with Cd(II)/Cu(II)
Applications Understudied Used in metal-organic frameworks (MOFs)

Its ability to form coordination polymers with Cd(II) and Cu(II) highlights the structural influence of substituent positioning on material properties .

Triazole Regioisomers: 1,2,3-Triazole Derivatives

1,2,3-Triazole analogs (e.g., 1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride) differ in the triazole ring’s nitrogen arrangement. Key distinctions:

Property 1,2,4-Triazole Derivatives 1,2,3-Triazole Derivatives
Synthesis Non-click chemistry routes Often synthesized via azide-alkyne cycloaddition
Biological Activity Antifungal (e.g., CYP51 binding) Carbonic anhydrase inhibition
Stability Higher thermal stability Moderate stability

1,2,3-Triazoles are more commonly employed in drug discovery due to their ease of synthesis via click chemistry, whereas 1,2,4-triazoles (like the target compound) are less explored but show promise in antifungal applications .

Substituted Derivatives

Amino- or benzyl-substituted triazoles exhibit modified properties:

Compound Key Features
Methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoate HCl Amino group enhances solubility; used in peptide coupling
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine HCl Alkyl chain increases lipophilicity; agrochemical applications

The target compound lacks these substituents, resulting in lower lipophilicity and different reactivity profiles.

Biological Activity

3-(1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications based on recent studies.

Chemical Identifiers:

PropertyValue
CAS Number167626-64-4
Molecular FormulaC9H7N3O2
Molecular Weight189.174 g/mol
IUPAC Name3-(1H-1,2,4-triazol-1-yl)benzoic acid
Melting Point262-268 °C
Boiling Point449.856 °C at 760 mmHg

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its antioxidant and anticancer properties.

Antioxidant Activity

Recent studies have demonstrated the compound's significant antioxidant capabilities. For instance, it was evaluated using different assays such as DPPH and ABTS, showing notable scavenging activities comparable to standard antioxidants like butylated hydroxyanisole (BHA). The results indicate that the compound exhibits a scavenging activity of approximately 89.95% at a concentration of 100 µg/mL in the DPPH assay .

Anticancer Properties

In vitro studies have highlighted the potential of this compound as an anticancer agent. It has been shown to induce multipolar mitosis in centrosome-amplified cancer cells, leading to increased cell death through aberrant cell division. This mechanism is particularly relevant for targeting cancer cells that rely on centrosome clustering to survive .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antioxidant Evaluation:
    • A study assessed various triazole benzoic acid hybrids, including this compound. The findings revealed that it demonstrated superior antioxidant properties compared to other derivatives tested .
  • Cellular Impact on Cancer:
    • Research indicated that treatment with this compound resulted in a significant increase in multipolar mitotic figures in tetraploid human colon cancer cells (DLD1), suggesting its efficacy in disrupting normal cell division processes .
  • Mechanistic Insights:
    • The antioxidant mechanisms were further elucidated through computational studies which suggested three primary pathways: hydrogen atom transfer (HAT), sequential electron transfer proton transfer (SETPT), and sequential proton loss electron transfer (SPLET) .

Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantScavenging activity of ~89.95% at 100 µg/mL
AnticancerInduces multipolar mitosis in cancer cells
Mechanistic InsightsHAT, SETPT, SPLET mechanisms identified

Q & A

Q. What are the established synthetic routes for 3-(1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride?

The compound can be synthesized via nucleophilic substitution reactions. A typical method involves reacting a triazole derivative (e.g., 1H-1,2,4-triazole) with a substituted benzoic acid precursor under acidic conditions. For example:

  • Dissolve 0.001 mol of a triazole intermediate in absolute ethanol, add glacial acetic acid (5 drops), and react with a substituted benzaldehyde (0.001 mol) under reflux for 4 hours. After solvent evaporation, filter the solid product .
  • Hydrochloride salt formation may involve treatment with HCl gas or aqueous HCl during purification.

Q. How is the compound characterized to confirm its structural integrity?

Key characterization methods include:

  • Single-crystal X-ray diffraction : Resolves 3D molecular geometry and confirms coordination modes in metal complexes .
  • Elemental analysis : Validates empirical formulas (e.g., C, H, N content).
  • IR spectroscopy : Identifies functional groups (e.g., carboxylic acid O–H stretch at ~2500–3000 cm⁻¹, triazole ring vibrations at ~1500–1600 cm⁻¹) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and hydration states in coordination polymers .

Advanced Research Questions

Q. How can researchers design coordination polymers using this compound?

The ligand’s carboxylic acid and triazole groups enable diverse coordination modes with transition metals (e.g., Cd(II), Cu(II)):

  • Solvothermal synthesis : React the ligand with metal salts (e.g., Cd(NO₃)₂·4H₂O) in water or DMF at 80–120°C for 24–72 hours. Structural outcomes vary with metal ion size and counterions. For example:
    • [Cd(TBA)₂]·3H₂O forms a 3D framework with 1D channels .
    • [Cu(TBA)₂]·2H₂O adopts a 2-fold interpenetrating diamond net .
  • Key variables : pH, solvent polarity, and reaction time influence crystallinity and topology.

Q. What strategies mitigate low solubility in biological assays?

To enhance bioavailability:

  • Derivatization : Attach polar substituents (e.g., hydroxylamine or amino groups) via reflux with hydroxylamine hydrochloride and KOH .
  • Co-crystallization : Use co-solvents (e.g., DMSO/water mixtures) or formulate as prodrugs (e.g., ester derivatives).
  • Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional heating .

Q. How can contradictory biological activity data be resolved?

Discrepancies in IC₅₀ values (e.g., anticancer activity) may arise from assay conditions or cell line variability. Mitigation strategies:

  • Standardized protocols : Use consistent cell lines (e.g., MCF-7, HCT-116) and reference controls (e.g., doxorubicin) .
  • Dose-response curves : Validate activity across multiple concentrations (e.g., 1–50 µM) and replicate experiments.
  • Selectivity assays : Compare cytotoxicity in normal cells (e.g., RPE-1) to confirm therapeutic windows .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular docking : Simulates ligand binding to target proteins (e.g., HDAC enzymes) using software like AutoDock .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the triazole ring) with biological activity .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Melting Point262–268°C (free acid form)
SolubilitySlightly soluble in water
Purity (HPLC)≥95%

Q. Table 2. Biological Activity of Derivatives

CompoundIC₅₀ (µM) vs. MCF-7/HCT-116Selectivity (RPE-1)Reference
Hybrid 215.6/18.4>50 µM
Hybrid 517.2/19.8>50 µM
Doxorubicin (Control)19.7/22.628.3 µM

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